Juglanin

概要

説明

準備方法

合成経路と反応条件: ユグラニンは、ヒメツルソバの粗抽出物から単離することができます . 単離プロセスは通常、溶媒抽出に続いて、化合物を精製するためのクロマトグラフィー技術が含まれます .

工業生産方法: ユグラニンの工業生産は、植物源からの大規模抽出を伴います. このプロセスには、植物材料の乾燥および粉砕、それに続く溶媒抽出および高速液体クロマトグラフィー (HPLC) などの技術を使用した精製が含まれます .

化学反応の分析

反応の種類: ユグラニンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

科学的研究の応用

Anticancer Properties

Juglanin has been extensively studied for its anticancer effects, particularly its ability to induce apoptosis (programmed cell death) and autophagy in various cancer cell lines.

- Lung Cancer : Research indicates that this compound inhibits lung cancer progression by enhancing reactive oxygen species (ROS) production, which leads to apoptosis in cancer cells. In mouse xenograft models, this compound treatment significantly reduced tumor growth, suggesting its potential as a therapeutic agent against lung cancer .

- Breast Cancer : this compound has also shown promise in inducing apoptosis in human breast cancer cells. It activates key apoptotic pathways and enhances autophagy, making it a candidate for further investigation in breast cancer therapies .

- Skin Carcinogenesis : In studies involving UVB-induced skin damage, this compound demonstrated protective effects by inhibiting inflammation and tumor growth. It reduced oxidative stress and pro-inflammatory cytokine release, which are critical in skin carcinogenesis .

Anti-Inflammatory Effects

The compound exhibits potent anti-inflammatory properties, making it useful in treating various inflammatory conditions.

- Osteoclastogenesis : this compound has been shown to inhibit osteoclast differentiation by suppressing the nuclear factor kappa B (NF-κB) signaling pathway. This effect is particularly relevant for preventing postmenopausal osteoporosis .

- Skin Inflammation : In models of UVB-induced skin inflammation, this compound reduced hyperplasia and inflammatory cell infiltration by modulating MAPK and NF-κB signaling pathways .

Metabolic Disorders

This compound's role in metabolic health is notable due to its hypoglycemic and hypolipidemic effects.

- Adipogenesis : Studies have demonstrated that this compound inhibits adipocyte differentiation and lipid accumulation in 3T3-L1 preadipocytes. This suggests its potential application in obesity management and metabolic syndrome .

- Diabetes Management : The compound's antioxidant properties contribute to its ability to lower blood glucose levels by preventing glucose absorption .

Hepatoprotective Effects

Recent studies have highlighted this compound's hepatoprotective capabilities, particularly against liver injury induced by various toxins. Its antioxidant activity plays a critical role in mitigating oxidative stress within liver cells .

Data Summary

作用機序

ユグラニンは、複数の分子経路を通じてその効果を発揮します。

抗炎症作用: ユグラニンはNF-κBシグナル伝達経路を阻害し、炎症性サイトカインの発現を抑制します.

抗酸化作用: ユグラニンは、抗酸化酵素の活性を高め、活性酸素種 (ROS) の生成を抑制します.

抗がん作用: ユグラニンは、JNK経路など、さまざまなシグナル伝達経路を調節することにより、がん細胞においてアポトーシスとオートファジーを誘導します.

6. 類似の化合物との比較

ユグラニンは、その特定の構造と生物活性のために、フラボノイドの中でもユニークです. 類似の化合物には次のようなものがあります。

ケンフェロール 3-O-アラビノシド: フラボノイド骨格が類似していますが、結合している糖部分に違いがあります.

アフラジン: 類似の抗酸化特性を持つ別のフラボノイドですが、構造的特徴が異なります.

アストラガリン: ユグラニンと同様に抗炎症効果で知られていますが、グリコシド成分が異なります.

ユグラニンは、その強力な生物活性と潜在的な治療用途により、さらなる研究開発のための価値のある化合物です。

類似化合物との比較

Juglanin is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Kaempferol 3-O-arabinoside: Shares a similar flavonoid backbone but differs in the sugar moiety attached.

Afzelin: Another flavonoid with similar antioxidant properties but different structural features.

Astragalin: Known for its anti-inflammatory effects, similar to this compound, but with a different glycoside component.

This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

特性

IUPAC Name |

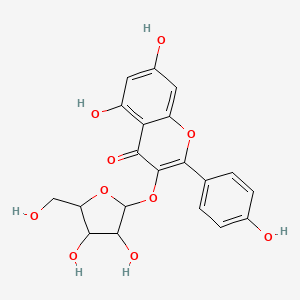

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-7-13-15(25)17(27)20(29-13)30-19-16(26)14-11(24)5-10(23)6-12(14)28-18(19)8-1-3-9(22)4-2-8/h1-6,13,15,17,20-25,27H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQICXMTUPVZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferol 3-alpha-L-arabinofuranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5041-67-8 | |

| Record name | Kaempferol 3-alpha-L-arabinofuranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 225 °C | |

| Record name | Kaempferol 3-alpha-L-arabinofuranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。